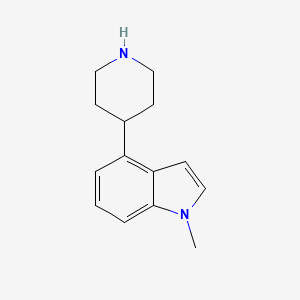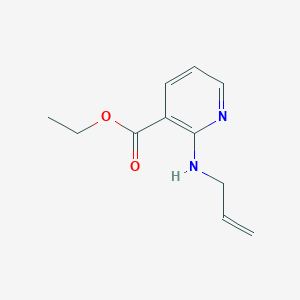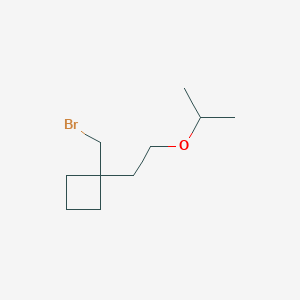
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a 2-isopropoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl-substituted cyclobutane derivative using bromine (Br2) in the presence of a radical initiator.
Attachment of the 2-Isopropoxyethyl Group: The 2-isopropoxyethyl group can be attached through nucleophilic substitution reactions involving an appropriate alkyl halide and an isopropoxyethyl nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reaction conditions may involve polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include derivatives with new substituents replacing the bromomethyl group.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is the corresponding methyl-substituted cyclobutane.
科学的研究の応用
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the 2-isopropoxyethyl group can influence the compound’s reactivity and solubility. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
1-(Bromomethyl)cyclobutane: Lacks the 2-isopropoxyethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-1-(2-isopropoxyethyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane: Similar structure but with a methoxyethyl group instead of an isopropoxyethyl group, affecting its solubility and reactivity.
Uniqueness
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane is unique due to the presence of both the bromomethyl and 2-isopropoxyethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2-propan-2-yloxyethyl)cyclobutane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)12-7-6-10(8-11)4-3-5-10/h9H,3-8H2,1-2H3 |
InChIキー |
CPVLCKBSSWSVQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCC1(CCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


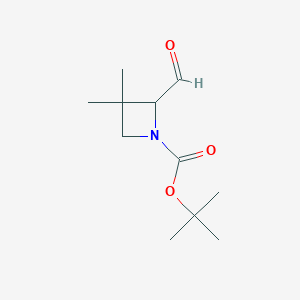
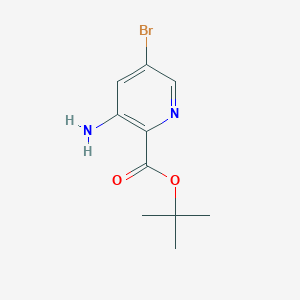
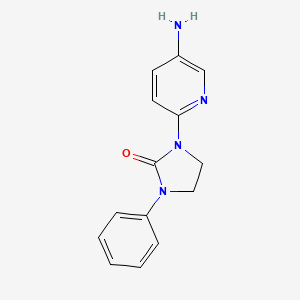
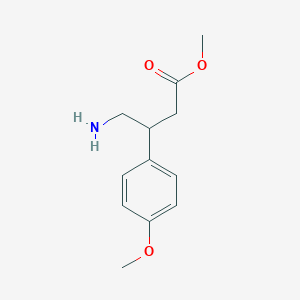
![1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)

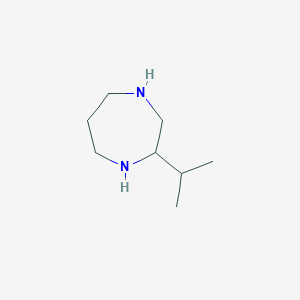

![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)

